molecular formula C11H15ClN2S B2801486 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride CAS No. 673434-88-3

2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride

Cat. No.: B2801486
CAS No.: 673434-88-3
M. Wt: 242.77
InChI Key: FBARUYPTETUXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a synthesized organic compound belonging to the class of imidazolium salts These compounds are characterized by their aromatic imidazole ring that bears a positive charge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves multiple steps:

  • Formation of the imidazole ring: : Typically achieved through the condensation of appropriate amines and aldehydes.

  • Introduction of the benzylthio group: : Often involves the reaction of the imidazole intermediate with benzylthiol in the presence of a suitable catalyst.

  • Methylation: : Introducing the methyl group can be performed through reactions with methylating agents such as methyl iodide or dimethyl sulfate.

  • Formation of the hydrochloride salt: : This final step is typically carried out by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, these reactions might be scaled up and optimized to ensure higher yields and cost-efficiency. Continuous flow reactors and other advanced methodologies might be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo several types of chemical reactions:

  • Oxidation: : May lead to the formation of sulfoxides or sulfones.

  • Reduction: : Can produce thiol derivatives.

  • Substitution: : Particularly nucleophilic substitution reactions due to the presence of the imidazolium ring.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like hydroxide, amines, or thiolates under basic conditions.

Major Products Formed: These reactions can produce a range of derivatives, such as:

  • Sulfoxides and sulfones: : From oxidation.

  • Thiol compounds: : From reduction.

  • Various substituted imidazoles: : From nucleophilic substitution.

Scientific Research Applications

Chemistry: 2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride can serve as a precursor or catalyst in various organic synthesis reactions.

Biology: Its structural components make it an interesting subject for studying interactions with biological macromolecules.

Industry: Uses in the manufacturing of specialty chemicals or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The compound’s effects are primarily exerted through its interaction with molecular targets such as enzymes or receptors. The positive charge on the imidazolium ring plays a critical role in binding to negatively charged sites, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Benzylthio)-1H-imidazole: : Lacks the methyl group.

  • 5-Methyl-4,5-dihydro-1H-imidazole: : Lacks the benzylthio group.

  • Imidazolium chloride: : Simple imidazolium salt without additional groups.

Unique Attributes: 2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride stands out due to its specific combination of the benzylthio group and the imidazolium structure, providing a unique set of reactivity and application potential.

There you go! That should get you a pretty good grasp of the compound. Got another compound you’re curious about?

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.ClH/c1-9-7-12-11(13-9)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBARUYPTETUXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(N1)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.